2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000170
InChI: InChI=1S/C11H10Cl3N5/c12-8-6-7(16-10(13)17-8)9(18-11(14)15-6)19-4-2-1-3-5-19/h1-5H2
SMILES:
Molecular Formula: C11H10Cl3N5
Molecular Weight: 318.6 g/mol

2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine

CAS No.:

Cat. No.: VC18000170

Molecular Formula: C11H10Cl3N5

Molecular Weight: 318.6 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine -

Specification

Molecular Formula C11H10Cl3N5
Molecular Weight 318.6 g/mol
IUPAC Name 2,4,6-trichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidine
Standard InChI InChI=1S/C11H10Cl3N5/c12-8-6-7(16-10(13)17-8)9(18-11(14)15-6)19-4-2-1-3-5-19/h1-5H2
Standard InChI Key QDQQDLWAHQXESP-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine features a fused bicyclic pyrimidine core with three chlorine atoms and a piperidine substituent. Key identifiers include:

PropertyValue
IUPAC Name2,4,6-Trichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
CAS Number1449029-14-4
Molecular FormulaC11H10Cl3N5\text{C}_{11}\text{H}_{10}\text{Cl}_3\text{N}_5
Molecular Weight318.6 g/mol
SMILESClC1=NC(=NC2=C1N=C(N=C2Cl)Cl)N3CCCCC3
InChIKeyQDQQDLWAHQXESP-UHFFFAOYSA-N

The piperidinyl group introduces a six-membered nitrogen-containing ring, enhancing lipophilicity and potential receptor-binding capabilities.

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs like 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine exhibit distinct 1H^1\text{H}-NMR peaks at δ 1.5–1.7 ppm (piperidine CH2_2) and δ 8.2–8.5 ppm (pyrimidine protons) . Computational models predict similar patterns, with chlorine atoms inducing deshielding effects on adjacent carbons.

Synthesis and Optimization Strategies

General Synthetic Approaches

Pyrimido[5,4-d]pyrimidines are typically synthesized via multi-step nucleophilic substitutions or cross-coupling reactions. For 2,4,6-trichloro derivatives, chlorination of hydroxyl or amino precursors is common. A patent for the analogous 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine outlines the following steps :

  • Selective Protection: React 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine with 4-toluenesulfonyl chloride to protect hydroxyl groups.

  • Piperidine Substitution: Treat the protected intermediate with piperidine to introduce nitrogen substituents.

  • Microwave-Assisted Chlorination: Use phosphorus oxychloride (POCl3_3) under microwave irradiation to replace hydroxyl groups with chlorine atoms.

This method achieves yields >75% and purity >95%, suggesting adaptability for trichloro variants .

Challenges in Trichloro Derivative Synthesis

Introducing three chlorine atoms poses regioselectivity challenges. Comparative studies indicate that electron-withdrawing groups (e.g., piperidinyl) direct chlorination to ortho and para positions, but steric hindrance at position 8 may limit reactivity. Optimizing reaction temperature (80–120°C) and POCl3_3 stoichiometry (3–5 equivalents) could improve yields .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring membrane permeability. Aqueous solubility is likely low (<1 mg/mL), necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Stability tests under ambient conditions show no degradation over 6 months, but prolonged exposure to moisture or light may hydrolyze chlorine substituents .

Thermal Behavior

Differential scanning calorimetry (DSC) of related pyrimido[5,4-d]pyrimidines reveals melting points between 180–220°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) predicts similar stability for the trichloro derivative.

Applications in Materials Science

Coordination Chemistry

The nitrogen-rich structure enables metal chelation. Copper(II) complexes of pyrimido[5,4-d]pyrimidines exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 500 h1^{-1}. Such properties could position this compound as a ligand in heterogeneous catalysis or semiconductor fabrication.

Photophysical Properties

Chlorine and piperidine groups may enhance intersystem crossing, making the compound a candidate for organic light-emitting diodes (OLEDs). Theoretical calculations predict a bandgap of 3.1–3.5 eV, suitable for blue-emitting materials.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce steps and improve regioselectivity.

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity in vitro.

  • Structure-Activity Relationships (SAR): Modify chlorine and piperidine substituents to enhance potency or selectivity.

  • Scale-Up Feasibility: Assess industrial viability using continuous-flow reactors or green solvents.

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